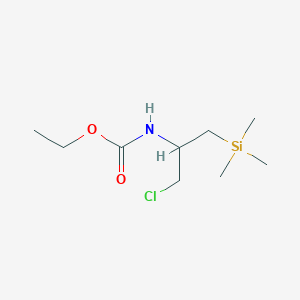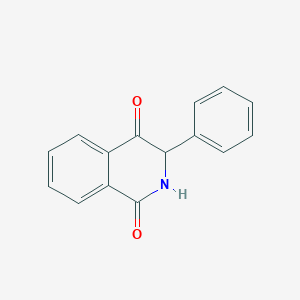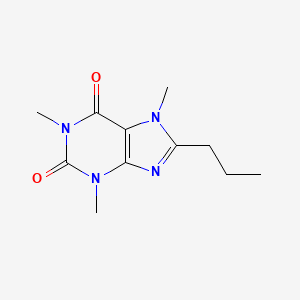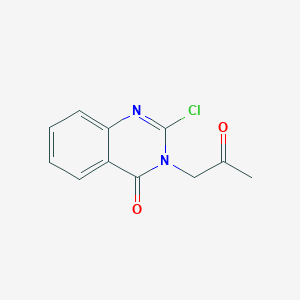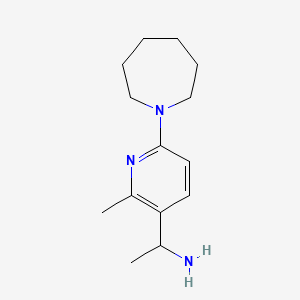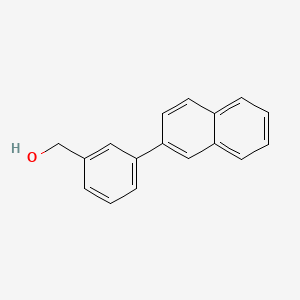
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with chloro and fluoro groups, as well as a methanol group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable pyridine derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques, such as recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the synthesis process.
化学反応の分析
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups on the pyridine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methanol group can also participate in hydrogen bonding, further modulating the compound’s effects.
類似化合物との比較
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol can be compared with other similar compounds, such as:
(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol: This compound has a similar structure but lacks the methanol group, which may affect its chemical and biological properties.
(5-Bromo-2-chloro-pyridin-3-yl)methanol: This compound has a bromine atom instead of a fluorine atom, which can influence its reactivity and interactions with other molecules.
(2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol: This compound has a different substitution pattern on the pyridine ring, which can affect its chemical behavior and applications .
特性
CAS番号 |
1346692-30-5 |
|---|---|
分子式 |
C12H9ClFNO |
分子量 |
237.66 g/mol |
IUPAC名 |
[5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-12-2-1-10(14)4-11(12)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 |
InChIキー |
JYGQLEUGKUOLQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C2=CN=CC(=C2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)
